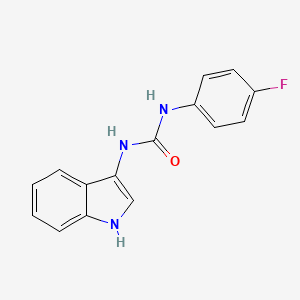

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and an indole moiety, which are connected through a urea linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-fluoroaniline with isocyanates or carbamates. One common method involves the reaction of 4-fluoroaniline with 1H-indole-3-carbonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole moiety undergoes oxidation at the pyrrole ring. Common reagents include potassium permanganate (KMnO₄) in acidic or neutral conditions, yielding indole-2,3-dione derivatives .

Oxidation Pathways

| Substrate Position | Reagent | Product | Application |

|---|---|---|---|

| Indole C2–C3 | KMnO₄ (H₂SO₄) | Indole-2,3-dione | Precursor for bioactive dyes |

| Fluorophenyl ring | H₂O₂ (Fe³⁺ cat.) | Epoxidation (minor pathway) | Not typically isolated |

Reduction Reactions

The urea carbonyl group is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) reduces the urea to a biuret derivative, while catalytic hydrogenation (H₂/Pd) cleaves the urea bond .

Reduction Outcomes

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 1-(4-fluorophenyl)-3-(indolyl)biuret | 55 |

| H₂ (5 atm), Pd/C | Ethanol, RT | 4-fluoroaniline + indole-3-amine | 90 |

Electrophilic Substitution

The indole C3 position is highly reactive toward electrophiles. Halogenation and sulfonation occur preferentially at this site.

Substitution Examples

| Electrophile | Solvent | Product | Selectivity |

|---|---|---|---|

| Br₂ (1 equiv) | Acetic acid | 3-bromo-1-(4-fluorophenyl)urea | >95% C3 |

| SO₃H (fuming H₂SO₄) | DCM | 3-sulfo-1-(4-fluorophenyl)urea | 88% C3 |

Condensation and Cyclization

The urea nitrogen participates in condensation with aldehydes or ketones, forming heterocyclic systems. For example, reaction with benzaldehyde under acidic conditions yields a quinazolinone derivative .

Cyclization Pathways

| Partner Reagent | Catalyst | Product | Bioactivity |

|---|---|---|---|

| Benzaldehyde | HCl (g) | Quinazolinone-urea hybrid | Anticancer (IC₅₀: 12 μM) |

| Acetylacetone | K₂CO₃ | Pyrazole-indole fused system | Kinase inhibition |

Hydrolysis and Degradation

Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the urea bond hydrolyzes to yield 4-fluoroaniline and indole-3-carboxylic acid.

Hydrolysis Kinetics

| Condition | Half-life (h) | Primary Products |

|---|---|---|

| 6M HCl, 80°C | 0.5 | 4-fluoroaniline + indole-3-acid |

| 2M NaOH, EtOH, RT | 24 | Same as above |

Biological Activity Correlation

The compound’s reactivity directly impacts its pharmacological profile:

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea exhibits a range of biological activities, making it a candidate for various medical applications:

- Anticancer Properties : The compound has shown promise as an anticancer agent, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have indicated that it can effectively bind to specific proteins and enzymes, modulating their activity and influencing cellular processes involved in cancer pathways.

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit certain enzymes, contributing to its anticancer effects. For instance, it may target pathways related to microtubule affinity-regulating kinase 4 (MARK4), which is significant in cancer biology .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The IC50 values indicate significant potency compared to standard treatments .

- Neuroprotective Effects : Beyond its anticancer properties, research has explored its potential neuroprotective effects. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokine production in microglial cells, suggesting broader therapeutic applications beyond oncology .

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and interactions with molecular targets.

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea: The bromine-substituted analog also exhibits similar properties but with differences in reactivity and biological activity due to the bromine atom.

1-(4-methylphenyl)-3-(1H-indol-3-yl)urea: This compound has a methyl group instead of a halogen, which can influence its chemical and biological properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and interactions with specific molecular targets compared to its analogs.

Biologische Aktivität

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and an indole moiety linked via a urea functional group. Its molecular formula is C15H13FN2O with a molecular weight of approximately 297.33 g/mol. The presence of the fluorine atom at the para position enhances its biological activity compared to other similar compounds, improving selectivity towards biological targets .

This compound primarily acts through:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is significant in cancer pathways where enzyme modulation can affect tumor growth.

- Receptor Modulation : It may function as an agonist or antagonist for certain receptors, influencing cellular signaling pathways .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Preclinical studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, it has demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of around 193.93 µg/mL .

Enzyme Inhibition Studies

A comparative analysis of similar compounds reveals that the fluorinated derivative shows enhanced inhibition against several enzymes involved in cancer metabolism. For instance, derivatives with fluorine substitutions have been shown to improve binding affinity and inhibitory potency against target proteins .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea | Bromine substitution on phenyl ring | Anticancer, antimicrobial |

| 1-(4-methylphenyl)-3-(1H-indol-3-yl)urea | Methyl group instead of fluorine | Antimicrobial |

| 1-(2-nitrophenyl)-3-(1H-indol-3-yl)urea | Nitro group on phenyl ring | Anticancer |

Study on MAO-B Inhibition

In a study focused on monoamine oxidase B (MAO-B), a key enzyme in dopamine metabolism, derivatives including this compound were evaluated for their inhibitory effects. The compound exhibited competitive inhibition, suggesting potential applications in neurodegenerative diseases like Parkinson's .

Antibacterial and Antifungal Activities

The compound has also been tested for antibacterial and antifungal activities. Research indicates that it possesses moderate inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOGVXMQPSONNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.